molecular formula C6H12OS B033688 4-巯基-4-甲基-2-戊酮 CAS No. 19872-52-7

4-巯基-4-甲基-2-戊酮

货号: B033688
CAS 编号: 19872-52-7
分子量: 132.23 g/mol
InChI 键: QRNZMFDCKKEPSX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

elongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Thus, is considered to be an oxygenated hydrocarbon lipid molecule. is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. is a blackcurrant, box tree, and cat-urine tasting compound that can be found in alcoholic beverages. This makes a potential biomarker for the consumption of this food product.
4-mercapto-4-methylpentan-2-one is an alkylthiol that is 4-methylpentan-2-one substituted at position 4 by a mercapto group. It has a role as a Saccharomyces cerevisiae metabolite and a plant metabolite. It is an alkanethiol and a methyl ketone.

科学研究应用

葡萄酒中的香气化合物

4-巯基-4-甲基-2-戊酮 (4MMP) 是一种具有高冲击力的香气化合物,具有黄杨木和黑醋栗的味道。 它首次在葡萄酒中被发现,可以由微生物半胱氨酸-S-缀合物 β-裂解酶从其前体中释放出来 .

微生物转化

已选择编码 β-裂解酶的多种酵母菌和细菌来检查其 β-裂解酶活性。 这些微生物可以将 4MMP 的硫醇前体,4MMP 的半胱氨酸缀合物 (cys-4MMP),转化为 4MMP .

猫尿的臭味成分

4MMP 是猫尿中三种主要臭味成分之一,另外两种是 3-巯基-3-甲基丁醇和 4-甲氧基-2-甲基-2-丁硫醇。 因此,4MMP 通常被称为“猫酮” .

黑醋栗的香气

对某些人来说,4MMP 类似于黑醋栗的香气,黑醋栗是落叶灌木黑醋栗(Ribes nigrum)的果实。 它在黑醋栗中的浓度很低,使它们散发出一种相当宜人的气味,但仍然让人想起猫尿的气味 .

日本绿茶的成分

4MMP 是日本绿茶 (煎茶) 浸液挥发性成分中贡献最大的气味剂之一 .

存在于长相思葡萄和黄杨木中

4MMP 也出现在其他自然环境中,例如长相思葡萄和黄杨木 .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, acute inhalation toxicity - vapors, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, washing face, hands and any exposed skin thoroughly after handling, wearing eye/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

未来方向

The 4-Mercapto-4-Methyl-2-Pentanone Market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX .

属性

IUPAC Name

4-methyl-4-sulfanylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNZMFDCKKEPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Record name 4-Mercapto-4-methyl-2-pentanone
Source Wikipedia
URL https://en.wikipedia.org/wiki/4-Mercapto-4-methyl-2-pentanone
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051839
Record name 4-Mercapto-4-methylpentan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid; roasted meaty aroma
Record name 4-Mercapto-4-methyl-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1302/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water; Insoluble in fat, partially soluble (in ethanol)
Record name 4-Mercapto-4-methyl-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1302/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.032-1.037
Record name 4-Mercapto-4-methyl-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1302/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

19872-52-7
Record name 4-Mercapto-4-methyl-2-pentanone
Source CAS Common Chemistry
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Record name 4-Mercapto-4-methyl-2-pentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019872527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentanone, 4-mercapto-4-methyl-
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Record name 4-Mercapto-4-methylpentan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-mercapto-4-methylpentan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.427
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-MERCAPTO-4-METHYL-2-PENTANONE
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Record name 4-Mercapto-4-methyl-2-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031519
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Mercapto-4-methylpentan-2-one in Sauvignon Blanc wine?

A: 4-Mercapto-4-methylpentan-2-one is a key contributor to the characteristic tropical fruit aromas of Sauvignon Blanc wine. Its presence, even at trace levels, significantly impacts the wine's flavor profile, adding notes of grapefruit, passion fruit, and boxwood. [, ]

Q2: Are there other beverages or foods where 4-Mercapto-4-methylpentan-2-one plays a role in flavor?

A2: Besides wine, 4-Mercapto-4-methylpentan-2-one contributes to the aroma of several other products:

  • Beer: Particularly those brewed with certain American hop cultivars like Simcoe and Summit. [, , ]
  • Green Tea: It is a potent odorant in Japanese green tea (Sen-cha) and contributes to its characteristic aroma. [, , , , ]
  • Fruits: Found in fruits like grapefruit and Timur (Zanthoxylum armatum DC.) [, ]

Q3: How does roasting affect the levels of 4-Mercapto-4-methylpentan-2-one in green tea?

A: Roasting green tea leaves generally increases the concentration of 4-Mercapto-4-methylpentan-2-one. The amount produced depends on the roasting temperature, reaching a maximum at 112 °C. [, ]

Q4: How is 4-Mercapto-4-methylpentan-2-one formed in wine?

A: 4-Mercapto-4-methylpentan-2-one is not directly present in grapes but is produced during fermentation by yeast. The yeast utilize specific enzymes to cleave non-volatile, odorless precursors present in the grape juice, releasing the volatile thiol. [, , , , , ]

Q5: What are the identified precursors of 4-Mercapto-4-methylpentan-2-one in grapes?

A5: Two main precursors have been identified:

  • Cysteine-4-Mercapto-4-methylpentan-2-one (Cys-4MMP): This conjugate is cleaved by yeast enzymes, particularly cysteine-S-conjugate β-lyases, to release 4-Mercapto-4-methylpentan-2-one. [, , ]
  • Glutathione-4-Mercapto-4-methylpentan-2-one (Glut-4MMP): This conjugate has been recently identified in Sauvignon Blanc juice and is also believed to be converted to 4-Mercapto-4-methylpentan-2-one during fermentation. []

Q6: What is the role of the STR3 gene in the production of 4-Mercapto-4-methylpentan-2-one?

A: The STR3 gene in Saccharomyces cerevisiae encodes a cystathionine β-lyase (Str3p) that plays a significant role in the release of 4-Mercapto-4-methylpentan-2-one during fermentation. Overexpression of STR3 in yeast strains leads to increased production of this thiol. []

Q7: How do copper fungicides used in hop production affect 4-Mercapto-4-methylpentan-2-one levels in beer?

A: Copper ions can bind to 4-Mercapto-4-methylpentan-2-one, making it less available for aroma contribution. Therefore, beers brewed with hops treated with copper-based fungicides tend to have lower levels of this thiol compared to those brewed with untreated hops. [, , ]

Q8: Can disulfide-bonded forms of 4-Mercapto-4-methylpentan-2-one act as precursors?

A: Research indicates that disulfide-bonded 4-Mercapto-4-methylpentan-2-one, potentially bound to proteins, peptides, or other thiol substances in hops, can be reduced during fermentation to release free 4-Mercapto-4-methylpentan-2-one, further contributing to the aroma. []

Q9: What analytical techniques are used to identify and quantify 4-Mercapto-4-methylpentan-2-one?

A9: Several techniques are employed, often in combination:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for identifying and quantifying volatile compounds, including 4-Mercapto-4-methylpentan-2-one. [, , , , , ]
  • Gas Chromatography-Olfactometry (GC-O): This technique combines gas chromatography with human sensory evaluation to identify odor-active compounds and assess their contribution to the overall aroma profile. [, , , ]
  • Aroma Extract Dilution Analysis (AEDA): This technique helps determine the most potent odorants in a complex mixture by repeatedly diluting an aroma extract and identifying the compounds that remain detectable by GC-O at the highest dilutions. [, , , , ]
  • Stable Isotope Dilution Assay (SIDA): This technique uses stable isotope-labeled versions of target compounds as internal standards to improve the accuracy and precision of quantification. [, , ]
  • Headspace Solid-Phase Microextraction (HS-SPME): A sample preparation technique for GC analysis, where volatile compounds are extracted from the headspace of a sample using a coated fiber and then desorbed in the GC injection port. [, ]

Q10: Why is on-fiber derivatization sometimes used in the analysis of 4-Mercapto-4-methylpentan-2-one in beer?

A: On-fiber derivatization, using reagents like 2,3,4,5,6-pentafluorobenzyl bromide, can improve the sensitivity and selectivity of 4-Mercapto-4-methylpentan-2-one analysis by GC-MS/MS, especially at the low concentrations found in beer. This technique also eliminates the need for mercury-containing reagents, making it safer and more environmentally friendly. []

Q11: How can the aromatic potential of Sauvignon Blanc grapes be measured?

A: A method has been developed to assess the potential of Sauvignon Blanc grapes to produce 4-Mercapto-4-methylpentan-2-one. It involves enzymatically releasing the thiol from its S-cysteine conjugate precursor in the must using immobilized tryptophanase and then quantifying it using GC-MS. []

Q12: What is the significance of the Retronasal Flavor Impression Screening System (R-FISS) in studying 4-Mercapto-4-methylpentan-2-one?

A: The R-FISS allows researchers to study the odorants that reach the olfactory epithelium after swallowing a food or beverage. Using this system, researchers found that volatile thiols, including 4-Mercapto-4-methylpentan-2-one, can undergo compositional changes, such as methylation, during consumption. This suggests that the perceived aroma might be a result of multiple compounds rather than the original thiol alone. []

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